(Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic compounds with fused thiazole and pyrimidine rings. Key structural features include:
- Z-configuration at the C2 benzylidene double bond, positioning the 3,4,5-trimethoxybenzylidene substituent and thiazolo[3,2-a]pyrimidine core in a cis orientation.
- Substituents: A 3,4,5-trimethoxybenzylidene group at C2, a phenyl group at C5, a methyl group at C7, and an allyl ester at C4. The allyl ester distinguishes it from analogs with ethyl or benzyl ester groups .
- Pharmacological relevance: Thiazolo[3,2-a]pyrimidines are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
prop-2-enyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6S/c1-6-12-35-26(31)22-16(2)28-27-29(23(22)18-10-8-7-9-11-18)25(30)21(36-27)15-17-13-19(32-3)24(34-5)20(14-17)33-4/h6-11,13-15,23H,1,12H2,2-5H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNQJHYEYMVQG-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CC=C4)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=CC=CC=C4)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a thiazolo-pyrimidine core which is essential for its biological activity.
Antitumor Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against HeLa Cells : The compound demonstrated high efficiency against the M-HeLa cervical adenocarcinoma cell line with a notable selectivity index compared to normal liver cells .
- Mechanism of Action : The antitumor activity is hypothesized to be mediated through the inhibition of specific signaling pathways involved in cancer cell proliferation and survival .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| M-HeLa | 1.5 | High |
| Chang Liver | 15 | Low |
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines are also recognized for their antimicrobial properties:
- In vitro Studies : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed promising results against Escherichia coli and Staphylococcus aureus .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 15 |
Acetylcholinesterase Inhibition
Another notable property of thiazolo[3,2-a]pyrimidines is their potential as acetylcholinesterase inhibitors:
- Inhibitory Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have focused on the synthesis and evaluation of similar thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antileishmanial Effects : A derivative demonstrated potent antileishmanial activity against Leishmania donovani promastigotes with minimal cytotoxicity towards mammalian cells .
- Evaluation Against Prostate Cancer : Another derivative showed moderate cytotoxicity against PC3 prostate cancer cells while maintaining low toxicity towards normal cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrimidine moieties exhibit antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazolo[3,2-a]pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have demonstrated that these compounds can target specific signaling pathways involved in cancer progression, making them candidates for further development as anticancer agents .
Anti-inflammatory Effects
Compounds similar to (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been evaluated for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. This inhibition can reduce inflammation and provide relief in conditions such as arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound is typically achieved through multi-step organic reactions involving condensation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation included testing against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions on the phenyl ring enhanced antimicrobial potency.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 10 µg/mL | MIC = 15 µg/mL |
| Compound B | MIC = 20 µg/mL | MIC = 25 µg/mL |
Case Study 2: Anticancer Screening
In a preclinical study assessing the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, several compounds were tested on human cancer cell lines. The findings revealed that certain derivatives caused significant reductions in cell viability at low concentrations.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 5 |
| Compound D | MCF7 | 8 |
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectral Data Comparison
*Predicted based on analogs. Allyl esters typically show C=O stretches at ~1,710–1,720 cm⁻¹ and C-O stretches at ~1,250 cm⁻¹.
Key Observations :
- Melting points : Electron-withdrawing groups (e.g., -CN) lower melting points compared to electron-donating methoxy groups .
- NMR shifts : The Z-configuration is confirmed by the =CH proton signal at δ 7.94–8.01 ppm . Methoxy groups resonate at δ 3.7–3.9 ppm .
Crystallographic and Conformational Analysis
Table 3: Crystallographic Data for Ethyl Analogs ()
| Parameter | Ethyl 2,4,6-Trimethoxybenzylidene Derivative | Ethyl 3,4,5-Trimethoxybenzylidene Derivative |
|---|---|---|
| Crystal system | Monoclinic | Monoclinic |
| Space group | $ P2_1/n $ | $ P2_1/n $ |
| Dihedral angle (core vs. benzylidene) | 80.94° | Similar puckering observed |
| Hydrogen bonding | C–H···O chains along c-axis | Bifurcated C–H···O interactions |
Structural Insights :
- The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation with puckering at C5 .
Q & A
Basic: What are the optimal synthetic conditions for preparing (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?
Methodological Answer:
The synthesis of structurally related thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl analogs) involves a multi-step condensation and cyclization process. Key steps include:
- Reagents : A mixture of a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), chloroacetic acid, substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) under reflux for 8–10 hours .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray diffraction .
- Adaptation for Allyl Ester : Replace the ethyl ester precursor with an allyl-substituted analog and optimize reaction times and stoichiometry to account for steric/electronic differences.
Basic: How is the molecular conformation of this compound characterized, and what techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction reveals the Z-configuration of the benzylidene moiety and the puckered thiazolo[3,2-a]pyrimidine core. For example, ethyl analogs show a flattened boat conformation with a deviation of 0.224 Å at the chiral C5 atom .
- Spectroscopy : Use NMR to confirm allyl group integration (δ ~4.5–5.5 ppm for allylic protons) and IR to validate carbonyl (C=O, ~1700 cm) and C=N (thiazole ring, ~1600 cm) stretches.
- Key Parameters : Dihedral angles between the thiazolo[3,2-a]pyrimidine ring and substituents (e.g., ~80.94° for benzene rings in ethyl analogs) .
Advanced: What computational methods can predict the compound’s conformational stability and electronic properties?
Methodological Answer:
- DFT Calculations : Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to assess conformational stability .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl groups) for nucleophilic attack or hydrogen bonding.
- TD-DFT : Correlate UV-Vis absorption spectra (e.g., π→π* transitions in the benzylidene moiety) with frontier molecular orbitals .
Advanced: How do intermolecular interactions influence the crystal packing and physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : In ethyl analogs, bifurcated C–H···O interactions form chains along the c-axis, stabilizing the crystal lattice . For the allyl derivative, analyze O–H···O or C–H···π interactions using Hirshfeld surfaces.
- Packing Efficiency : Calculate void volumes (e.g., Mercury software) to assess solubility and melting point trends.
- Thermal Analysis : DSC/TGA can link packing density to thermal stability (e.g., decomposition temperatures >400 K as seen in analogs) .
Advanced: How does the substitution pattern (allyl ester vs. ethyl ester) affect reactivity and pharmacological activity?
Methodological Answer:
- Steric Effects : The allyl group may increase steric hindrance, altering cyclization kinetics or binding to biological targets. Compare reaction yields (e.g., 78% for ethyl derivatives vs. adjusted conditions for allyl).
- Electronic Effects : Allyl’s electron-donating nature could modulate the electrophilicity of the thiazolo[3,2-a]pyrimidine core, impacting reactivity in nucleophilic substitutions.
- Biological Activity : Thiazolo[3,2-a]pyrimidines with fluorobenzylidene substituents show enhanced bioactivity due to improved lipophilicity . Test the allyl derivative against cancer cell lines or microbial targets using SAR models.
Advanced: What strategies resolve contradictions in spectral data or crystallographic parameters between analogs?
Methodological Answer:
- Data Reconciliation : If NMR signals conflict with X-ray data (e.g., unexpected coupling constants), use variable-temperature NMR to assess dynamic effects or twinning in crystals .
- Density Functional Refinement : For ambiguous crystallographic parameters (e.g., disordered allyl groups), apply SHELXL refinement with restraints for bond lengths/angles .
- Cross-Validation : Compare IR/Raman spectra with computational vibrational modes to confirm functional group assignments.
Advanced: How can the compound’s pharmacological potential be mechanistically explored?
Methodological Answer:
- Target Identification : Screen against kinases or DNA topoisomerases, as pyrimidine/thiazole hybrids often inhibit these targets .
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) based on the trimethoxybenzylidene moiety’s π-stacking potential.
- In Vitro Assays : Measure IC values in cell proliferation assays (e.g., MTT) and correlate with substituent electronic profiles (Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
